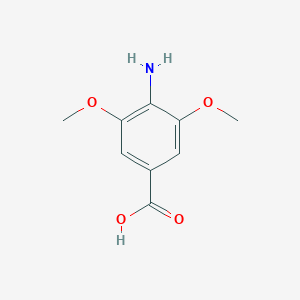

4-Amino-3,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDQOCGPVJLBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496907 | |

| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123039-72-5 | |

| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-3,5-dimethoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound is a substituted benzoic acid derivative with applications as an intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group and two methoxy groups on the aromatic ring, provides a versatile scaffold for further chemical modifications. This guide explores two viable synthetic pathways for its preparation, starting from readily available precursors.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below:

-

Pathway 1: Methoxylation of 4-Amino-3,5-dibromobenzoic acid.

-

Pathway 2: Nitration of 3,5-dimethoxybenzoic acid followed by reduction.

The following sections provide a detailed analysis of each pathway, including experimental procedures and quantitative data.

Pathway 1: Synthesis from 4-Amino-3,5-dibromobenzoic acid

This pathway involves the copper-catalyzed nucleophilic substitution of the bromine atoms in 4-Amino-3,5-dibromobenzoic acid with methoxy groups.

Overall Reaction Scheme

Experimental Protocol

Methoxylation of 4-Amino-3,5-dibromobenzoic acid

This procedure is adapted from a patented process for the synthesis of a related compound.

-

Materials:

-

4-Amino-3,5-dibromobenzoic acid

-

Alkali methylate (e.g., sodium methylate)

-

Copper(I) oxide (Cu₂O)

-

Dimethylformamide (DMF) or Dimethylacetamide (DMA)

-

Methanol

-

Acetic acid

-

Ice-water

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of 4-Amino-3,5-dibromobenzoic acid, an alkali methylate, and a catalytic amount of Cu₂O in either dimethylformamide or dimethylacetamide is prepared.

-

The reaction mixture is heated to facilitate the replacement of the bromine atoms with methoxy groups.

-

Upon completion of the reaction, the mixture is worked up. The crude product is suspended in hot water and filtered.

-

The filtrate is cooled to 5°C and the pH is adjusted to 5 with acetic acid, leading to the precipitation of a brown suspension.

-

The suspension is filtered, and the residue is washed with ice-water.

-

The crude product is then boiled in methanol, filtered, and the filtrate is evaporated to dryness to yield this compound.[1]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-dibromobenzoic acid | [1] |

| Key Reagents | Alkali methylate, Cu₂O, DMF/DMA | [1] |

| Product | This compound | [1] |

| Yield | 88% | [1] |

Pathway 2: Synthesis from 3,5-Dimethoxybenzoic acid

This two-step pathway involves the regioselective nitration of 3,5-dimethoxybenzoic acid to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to an amine.

Overall Reaction Scheme

Experimental Protocols

Step 1: Nitration of 3,5-Dimethoxybenzoic acid

A general procedure for the nitration of a benzoic acid derivative is as follows. Note that specific conditions for the nitration of 3,5-dimethoxybenzoic acid to achieve high regioselectivity for the 4-position would need to be optimized.

-

Materials:

-

3,5-Dimethoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, 3,5-dimethoxybenzoic acid is dissolved in concentrated sulfuric acid.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

The nitrating mixture is added dropwise to the solution of 3,5-dimethoxybenzoic acid, maintaining a low temperature (typically 0-10°C).

-

After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.

-

The reaction mixture is then carefully poured onto crushed ice, causing the precipitation of the crude 4-Nitro-3,5-dimethoxybenzoic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Step 2: Reduction of 4-Nitro-3,5-dimethoxybenzoic acid

Two common methods for the reduction of an aromatic nitro group are catalytic hydrogenation and metal/acid reduction.

Method A: Catalytic Hydrogenation

-

Materials:

-

4-Nitro-3,5-dimethoxybenzoic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

4-Nitro-3,5-dimethoxybenzoic acid is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is flushed with nitrogen and then pressurized with hydrogen gas.

-

The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.[2][3][4][5]

-

Method B: Tin and Hydrochloric Acid Reduction

-

Materials:

-

4-Nitro-3,5-dimethoxybenzoic acid

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

In a round-bottom flask, 4-Nitro-3,5-dimethoxybenzoic acid and granulated tin are combined.

-

Concentrated hydrochloric acid is added portion-wise, and the mixture is heated under reflux.

-

After the reaction is complete (indicated by the dissolution of tin and a color change), the mixture is cooled.

-

The reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

The product is then extracted with a suitable organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to give this compound.[6][7][8]

-

Quantitative Data

| Parameter | Step 1: Nitration | Step 2: Reduction | Reference |

| Starting Material | 3,5-Dimethoxybenzoic acid | 4-Nitro-3,5-dimethoxybenzoic acid | |

| Key Reagents | HNO₃, H₂SO₄ | H₂, Pd/C or Sn, HCl | [2][3][4][5][6][7][8] |

| Product | 4-Nitro-3,5-dimethoxybenzoic acid | This compound | |

| Yield | To be determined | To be determined |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the key compounds in these synthetic pathways.

| Compound | 1H NMR | 13C NMR | IR (cm-1) | MS (m/z) |

| This compound | Expected signals for aromatic protons, methoxy protons, amino protons, and carboxylic acid proton. | Expected signals for aromatic carbons, methoxy carbons, and carboxylic acid carbon. | Characteristic peaks for N-H, O-H, C=O, C-O, and aromatic C-H stretches. | [M]+ corresponding to C₉H₁₁NO₄ |

| 4-Nitro-3,5-dimethoxybenzoic acid | Expected signals for aromatic protons, methoxy protons, and carboxylic acid proton. | Expected signals for aromatic carbons, methoxy carbons, and carboxylic acid carbon. | Characteristic peaks for O-H, C=O, C-O, NO₂, and aromatic C-H stretches. | [M]+ corresponding to C₉H₉NO₆ |

| 3,5-Dimethoxybenzoic acid | Spectra available.[9] | Spectra available.[9] | Spectra available. | [M]+ at 182. |

| 4-Amino-3,5-dibromobenzoic acid | Expected signals for aromatic protons, amino protons, and carboxylic acid proton. | Expected signals for aromatic carbons and carboxylic acid carbon. | Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches. | [M]+ corresponding to C₇H₅Br₂NO₂ |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 4-Amino-3,5-dibromobenzoic acid, offers a direct route with a reported high yield. Pathway 2, involving the nitration of 3,5-dimethoxybenzoic acid followed by reduction, provides an alternative approach, although further optimization of reaction conditions and yield determination is required. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. reddit.com [reddit.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-3,5-dimethoxybenzoic acid (CAS No. 123039-72-5), a substituted benzoic acid derivative. This document details its physical and chemical characteristics, provides an experimental protocol for its synthesis, and outlines its safety information. The information is presented to support its application in research, particularly in organic synthesis and drug development.

Core Chemical Properties

This compound is a multifaceted organic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1] Its structure, featuring an aromatic ring substituted with amino, methoxy, and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of more complex molecules.

Physical and Chemical Data Summary

A compilation of the available physical and chemical data for this compound is presented in the tables below for ease of reference and comparison.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 123039-72-5 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol [1] |

| Physical Property | Value |

| Boiling Point | 384.1±42.0 °C (Predicted)[1] |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the displacement of bromine atoms from a dibrominated precursor, followed by methylation. The following is a representative experimental protocol derived from established synthetic routes.[2]

Synthesis of this compound from 4-Amino-3,5-dibromobenzoic acid

This process involves the reaction of 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of a copper(I) oxide catalyst.

Materials:

-

4-Amino-3,5-dibromobenzoic acid

-

Alkali methylate (e.g., sodium methylate)

-

Copper(I) oxide (Cu₂O)

-

Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

-

Sodium hydroxide solution

-

Suitable solvent for extraction (e.g., ethyl acetate)

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, combine 4-amino-3,5-dibromobenzoic acid, a molar equivalent of copper(I) oxide, and the chosen solvent (dimethylformamide or dimethylacetamide).

-

Add the alkali methylate to the mixture.

-

Heat the reaction mixture to facilitate the replacement of the bromine atoms with methoxy groups. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, heat the residue with an alkali solution, such as sodium hydroxide, and then filter the mixture.

-

Acidify the filtrate to a pH between 5 and 6 using hydrochloric acid to precipitate the crude this compound.

-

Isolate the product by filtration or extraction with a suitable organic solvent.

-

Wash the isolated product with water and dry to yield the final compound.

A process for the preparation of a related compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, has been described which involves the initial synthesis of this compound. In one example, this process yielded 313 g (88%) of this compound.[2]

References

An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3,5-dimethoxybenzoic acid. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative information on the well-characterized isomer, 2-Amino-4,5-dimethoxybenzoic acid, to provide a broader context for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic organic compound containing a benzene ring substituted with an amino group, two methoxy groups, and a carboxylic acid group.

Molecular Formula: C₉H₁₁NO₄

Molecular Weight: 197.19 g/mol

CAS Number: 123039-72-5

Canonical SMILES: COC1=C(C=C(C=C1N)C(=O)O)OC

The structural arrangement of the functional groups significantly influences the chemical and physical properties of the molecule.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being based on computational predictions. For comparative purposes, experimental data for the isomer 2-Amino-4,5-dimethoxybenzoic acid is also presented.

| Property | This compound | 2-Amino-4,5-dimethoxybenzoic acid |

| Melting Point | Not available (Experimental) | 169-173 °C (decomposes)[1] |

| Boiling Point | 384.1 ± 42.0 °C (Predicted) | 334.28 °C (Predicted)[1] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | 1.3075 g/cm³ (Predicted)[1] |

| pKa | 4.62 ± 0.10 (Predicted) | 2.35 ± 0.10 (Predicted)[1] |

| Solubility | Not available | Soluble in Methanol and Water[1] |

Synthesis Protocols

Synthesis of this compound

A known synthetic route to this compound involves the conversion of 4-amino-3,5-dibromobenzoic acid. This process is a key step in the synthesis of the antibacterial agent aditoprim.

Experimental Protocol:

-

Reaction: 4-amino-3,5-dibromobenzoic acid is reacted with an alkali methylate in the presence of cuprous oxide (Cu₂O) and either dimethylformamide (DMF) or dimethylacetamide.

-

Mechanism: This step involves a nucleophilic aromatic substitution where the bromine atoms are replaced by methoxy groups.

-

Further Steps: The resulting this compound is then methylated with dimethyl sulfate in the presence of a base to yield methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, an intermediate for aditoprim.

Caption: Synthesis of this compound.

Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

A detailed experimental protocol for the synthesis of the isomer 2-Amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitro-benzoate is well-documented.

Experimental Protocol:

-

Hydrolysis: 50 g of methyl-4,5-dimethoxy-2-nitro-benzoate is added to a solution of 48.13 g of KOH pellets (85%) in 250 ml of ice water. The suspension is heated to 70 °C.

-

Neutralization: After the reaction is complete (monitored by HPLC), the solution is cooled and the pH is adjusted to 6.6 with glacial acetic acid.

-

Hydrogenation: The resulting suspension is hydrogenated with 1 g of 10% Pd/C at 50 °C and 3.5 bar.

-

Isolation: After hydrogenation, the solution is filtered, and the pH is adjusted to 5.1 with glacial acetic acid. The product is then filtered, washed with ice water, and dried.

Caption: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Spectroscopic Data

¹³C NMR of 2-Amino-4,5-dimethoxybenzoic acid:

A ¹³C NMR spectrum for 2-Amino-4,5-dimethoxybenzoic acid is available and can be accessed through spectral databases.

Biological Activity and Potential Applications

Information regarding the specific biological activities and mechanisms of action of this compound is scarce in the public domain. Its primary documented role is as an intermediate in the synthesis of the antibacterial drug aditoprim.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities. For instance, related compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. However, without specific studies on this compound, its biological profile remains largely uncharacterized.

Conclusion

This compound is a molecule of interest primarily due to its role as a synthetic intermediate. While its fundamental chemical identity is established, there is a notable lack of comprehensive experimental data regarding its physicochemical properties and biological activities. The available information is largely predictive. In contrast, its isomer, 2-Amino-4,5-dimethoxybenzoic acid, is more thoroughly characterized. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound for researchers and drug development professionals.

References

Spectroscopic Profile of 4-Amino-3,5-dimethoxybenzoic Acid: A Technical Guide

Introduction

4-Amino-3,5-dimethoxybenzoic acid is an aromatic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 3,5-dimethoxybenzoic acid, 4-amino-3-methoxybenzoic acid, and other aminobenzoic acid derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Strong, Sharp (two bands) | N-H stretching (primary amine) |

| 3300 - 2500 | Broad | O-H stretching (carboxylic acid) |

| ~2950 | Medium | C-H stretching (aromatic) |

| ~2840 | Medium | C-H stretching (methoxy groups) |

| 1710 - 1680 | Strong | C=O stretching (carboxylic acid) |

| 1620 - 1580 | Medium to Strong | N-H bending and C=C stretching (aromatic ring) |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1150 - 1000 | Strong | Symmetric C-O-C stretching (aryl ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.0 | Singlet | 2H | Aromatic H-2, H-6 |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 6H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150 | C-3, C-5 (Aromatic, attached to -OCH₃) |

| ~138 | C-4 (Aromatic, attached to -NH₂) |

| ~125 | C-1 (Aromatic, attached to -COOH) |

| ~105 | C-2, C-6 (Aromatic) |

| ~56 | -OCH₃ |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - NH₃]⁺ |

| 179 | [M - H₂O]⁺ |

| 152 | [M - COOH]⁺ |

| 137 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet (or apply the solid sample directly to the ATR crystal) in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethoxybenzoic acid is a polysubstituted aromatic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group and two methoxy groups flanking a carboxylic acid, provides a key structural motif for the development of novel therapeutic agents. The presence of these functional groups allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives and analogs with potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives and analogs of this compound, with a focus on their applications in anticancer and antimicrobial research.

Core Structure and Physicochemical Properties

The foundational structure of this compound provides a unique platform for chemical modification. The amino group can be readily acylated, alkylated, or transformed into various nitrogen-containing heterocycles. The carboxylic acid moiety is amenable to esterification and amidation, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity. The methoxy groups, while generally stable, can influence the overall electronics and lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 39539-73-4 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 185-188 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthesis of Derivatives

The synthesis of this compound derivatives primarily involves modifications at the amino and carboxylic acid functional groups. Standard peptide coupling and esterification reactions are commonly employed to generate amide and ester derivatives, respectively.

General Experimental Protocol for Amide Synthesis

A common method for the synthesis of amide derivatives involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

General Experimental Protocol for Ester Synthesis

Ester derivatives can be synthesized via Fischer esterification using an alcohol in the presence of a strong acid catalyst.

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound in an excess of the desired alcohol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Biological Activities of Derivatives and Analogs

While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, research on structurally related compounds, particularly those with a trimethoxybenzoyl moiety, provides valuable insights into their potential biological activities. These activities primarily include anticancer and antimicrobial effects.

Anticancer Activity

Derivatives containing the 3,4,5-trimethoxybenzoyl scaffold have shown significant potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.

Table 2: Anticancer Activity of Selected Trimethoxybenzoyl Analogs

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| Combretastatin A-4 | Various | 0.002 - 0.02 | [1] | |

| AVE-8063 | Various | 0.001 - 0.01 | [1] | |

| Phenoxy-N-phenylaniline derivative 42 | HT29, HCT15 | 0.32, 0.51 | [2] | |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | L1210, FM3A, Molt/4, CEM, HeLa | 0.019, 0.024, 0.022, 0.022, 0.016 | [1] |

Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the trimethoxybenzoyl moiety.

Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid derivatives has been explored, with various analogs demonstrating activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Aminobenzoic Acid Analogs

| Compound Class | Target Organism | MIC (µM) | Reference |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli | 5.88 - 23.30 | [3] |

| Antimicrobial Peptides (AMPs) | Gram-positive & Gram-negative bacteria | 2.5 - 20 | [4][5] |

| 4-aminoquinoline-hydrazones | E. faecalis, P. aeruginosa | Varies | [5] |

Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential antimicrobial activity of related scaffolds.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through various signaling pathways. For anticancer agents, interference with microtubule dynamics is a key mechanism.

Tubulin Polymerization Inhibition

Many compounds containing the trimethoxyphenyl moiety, similar to the core of this compound derivatives, are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

References

- 1. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3,5-dimethoxybenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dimethoxybenzoic acid (ADMBA) represents a promising, yet underexplored, molecular scaffold in medicinal chemistry. Its unique substitution pattern, featuring an aromatic amine, a carboxylic acid, and two methoxy groups, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of ADMBA's potential research applications, drawing insights from the biological activities of its structural analogs. The primary focus is on its prospective role in the development of anticancer agents, supported by synthesized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Potential of the Aminobenzoic Acid Scaffold

Substituted aminobenzoic acids are recognized as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets.[1] The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/anionic center (carboxylic acid) allows for diverse and specific molecular interactions. The methoxy groups on the phenyl ring of this compound can further influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.

While direct research on this compound is limited, extensive studies on structurally related compounds, such as p-aminobenzoic acid (PABA) and its derivatives, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will extrapolate from these findings to highlight the most promising research avenues for ADMBA.

Key Research Application: Anticancer Drug Development

The most compelling potential application for this compound and its derivatives lies in the field of oncology. Structural analogs have shown promise as inhibitors of key signaling pathways implicated in cancer progression.

Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Derivatives of aminobenzoic acids have been investigated as EGFR inhibitors.[3] These small molecules typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.

Below is a conceptual signaling pathway illustrating the role of an ADMBA-derived inhibitor targeting EGFR.

Caption: EGFR signaling pathway and the inhibitory action of a hypothetical ADMBA-derived compound.

Quantitative Data: Anticancer Activity of Structural Analogs

While specific IC50 values for this compound derivatives are not yet prevalent in the literature, the following tables summarize the reported activities of structurally related aminobenzoic acid derivatives against various cancer cell lines. This data serves as a benchmark for the potential efficacy of novel compounds derived from ADMBA.

Table 1: Cytotoxic Activity of Substituted Aminobenzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Amino-benzohydrazide | Various Cancer Cells | 0.57 - 1.73 | [1] |

| Chloro anilinoquinoline | MCF-7 | 3.42 | [1] |

| Chloro anilinoquinoline | A549 | 5.97 | [1] |

| 2-Aminobenzoic acid hydrazide (5-Br substituted) | HeLa | 241.62 | [4] |

| 2-Aminobenzoic acid hydrazide (5-CH3 substituted) | IMR-32 | 259.51 | [4] |

Table 2: VEGFR-2 Inhibitory Activity of Aminobenzoic Acid Derivatives

| Compound Type | Inhibition (%) | Reference |

| Aminobenzoic acid derivative | 83.4 - 87.3 | [1] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel derivatives of this compound.

General Synthesis of N-Aryl-4-amino-3,5-dimethoxybenzamides

This protocol outlines a common method for creating amide derivatives from this compound, a key step in developing a library of potential drug candidates.[3]

Caption: General workflow for the synthesis of N-aryl-4-amino-3,5-dimethoxybenzamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Substituted aniline

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Non-nucleophilic base (e.g., Triethylamine, DIPEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours.

-

After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve the substituted aniline and a non-nucleophilic base in the same anhydrous solvent.

-

Slowly add the acyl chloride solution to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and assess its purity by HPLC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the anticancer activity of newly synthesized compounds by measuring their effect on cell viability.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized ADMBA derivatives.

-

Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion and Future Directions

This compound holds considerable promise as a versatile building block for the synthesis of novel, biologically active compounds. While direct experimental data remains to be established, the demonstrated efficacy of its structural analogs, particularly in the realm of anticancer research, provides a strong rationale for its further investigation. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of ADMBA derivatives. Future research should focus on synthesizing a diverse library of these compounds and screening them against a wide range of biological targets to unlock their full potential in drug discovery and development.

References

The Enigmatic Role of 4-Amino-3,5-dimethoxybenzoic Acid: A Review of Current Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

4-Amino-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that has found utility primarily as a chemical intermediate in organic synthesis. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its specific mechanism of action as a biologically active agent. This technical guide consolidates the available information, focusing on its established role in synthesis and contextualizing its potential biological activities by examining structurally related compounds. It is important to note that, at present, there is a lack of specific data on the biochemical targets, signaling pathways, and quantitative pharmacological parameters for this compound itself.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

CAS Number: 123039-72-5

-

Molecular Formula: C₉H₁₁NO₄

-

Molecular Weight: 197.19 g/mol

-

Appearance: Typically a powder

While detailed experimental data on its biological mechanism of action is scarce, its chemical structure, featuring an aromatic ring with amino, methoxy, and carboxylic acid functional groups, suggests potential for various chemical interactions and makes it a versatile building block in synthetic chemistry.

Established Role as a Synthetic Intermediate

The predominant role of this compound described in the available literature is that of a precursor or intermediate in the synthesis of more complex molecules. For instance, it is a documented starting material in the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate.

Synthetic Workflow Example: Methylation

A common synthetic route involves the methylation of this compound. This process highlights its utility as a scaffold for further chemical modification.

Caption: General workflow for the methylation of this compound.

Inferred Potential Biological Activity from Structurally Related Compounds

While direct evidence for the mechanism of action of this compound is lacking, the biological activities of structurally similar compounds can provide a speculative framework for future research. It is critical to emphasize that the activities of these analogs are not directly attributable to this compound.

Isomers and Analogs

-

2-Amino-4,5-dimethoxybenzoic acid: This isomer has been investigated for potential anti-inflammatory and antioxidant properties. It is also used as an intermediate in the synthesis of other pharmaceutical compounds. Some studies suggest it may inhibit the growth of certain cancer cells, though the mechanisms are not fully elucidated.

-

4-Methoxybenzoic acid (p-Anisic acid) Derivatives: Derivatives of this related compound have shown a broader range of biological activities, including anticancer, antimicrobial, and antioxidant effects. For example, some derivatives have been reported to target cell survival pathways like the Akt/NF-κB signaling cascade in cancer cells.

Discussion and Future Directions

The current body of scientific literature does not provide a clear mechanism of action for this compound. Its primary documented application is in chemical synthesis. The biological activities of its isomers and other related benzoic acid derivatives suggest that this compound could potentially exhibit pharmacological effects, but this remains to be experimentally verified.

For researchers and drug development professionals, this compound represents an under-investigated molecule. Future research should focus on:

-

Screening for Biological Activity: Comprehensive screening against various enzyme and receptor panels to identify potential biological targets.

-

In Vitro Assays: Cellular assays to evaluate its effects on proliferation, apoptosis, inflammation, and other key biological processes.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the specific signaling pathways and molecular interactions involved.

Conclusion

"4-Amino-3,5-dimethoxybenzoic acid" safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical. The toxicological properties of this compound have not been thoroughly investigated. Handle with extreme caution and in accordance with good laboratory practices.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its physical and chemical properties are critical for safe handling, storage, and use in experimental settings. While experimentally determined data is limited, a combination of reported and computed values is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123039-72-5 | |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | 205 - 209 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 0.7 | [1] |

| Hydrogen Bond Donor Count (Computed) | 2 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of its potential hazards before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally required:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wear a lab coat or other protective clothing.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. If a fume hood is not available or for higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU).

Handling Procedures

-

Avoid all contact with skin and eyes.

-

Avoid formation and inhalation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated area. Some suppliers recommend refrigerated storage at 2-8°C.

-

Store locked up.

References

The Solubility Profile of 4-Amino-3,5-dimethoxybenzoic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 4-Amino-3,5-dimethoxybenzoic acid. Following a comprehensive review of available scientific literature, it has been determined that specific quantitative solubility data for this compound in various solvents and across a range of pH values is not extensively documented in publicly accessible databases. This guide, therefore, aims to provide a summary of the available qualitative information and data for structurally related compounds, alongside general experimental methodologies relevant to solubility determination.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring both an acidic carboxylic group and a basic amino group, suggests that its solubility will be significantly influenced by the pH of the aqueous medium. The presence of two methoxy groups will also impact its solubility in organic solvents.

Solubility Data

Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Data Type |

| 2-Amino-4,5-dimethoxybenzoic acid | Methanol | Soluble[1][2][3] | Qualitative |

| 2-Amino-4,5-dimethoxybenzoic acid | Water | Soluble[1][2][3] | Qualitative |

| 3,5-Dimethoxybenzoic acid | Water | Sparingly soluble[4] | Qualitative |

| 3,5-Dimethoxybenzoic acid | Ethanol | Soluble[4] | Qualitative |

| 3,5-Dimethoxybenzoic acid | Methanol | Soluble[4] | Qualitative |

| 3,5-Dimethoxybenzoic acid | Acetone | Soluble[4] | Qualitative |

| 4-Methoxybenzoic acid | Water (20°C) | 0.3 g/L[5] | Quantitative |

| 4-Methoxybenzoic acid | Alcohol | Soluble[5] | Qualitative |

| 4-Methoxybenzoic acid | Ethyl acetate | Soluble[5] | Qualitative |

| 4-Methoxybenzoic acid | Ether | Soluble[5] | Qualitative |

Note: The solubility of this compound is expected to be pH-dependent due to its amphoteric nature.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate buffer at various pH levels, ethanol, DMSO).

-

The vials are sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, the suspensions are allowed to stand, or are centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

-

Quantification:

-

An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or µg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of aqueous solubility.

Caption: Generalized workflow for solubility determination.

Signaling Pathways

The search of scientific literature did not reveal any established signaling pathways in which this compound is directly involved. Research on structurally similar molecules, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), has shown effects on pathways related to adipogenesis and lipolysis. However, these findings cannot be directly extrapolated to this compound without further experimental validation.

Conclusion

While a comprehensive, quantitative solubility profile for this compound is not currently available in the public domain, this guide provides the accessible qualitative data and outlines a standard experimental protocol for its determination. The amphoteric nature of the molecule suggests that its aqueous solubility will be highly dependent on pH. For researchers and drug development professionals, direct experimental determination of solubility under the specific conditions of interest is strongly recommended.

References

Methodological & Application

Synthesis of 4-Amino-3,5-dimethoxybenzoic Acid: A Detailed Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 4-Amino-3,5-dimethoxybenzoic acid, a valuable building block for the development of pharmaceutical agents and other fine chemicals. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted benzene ring with amino and dimethoxy groups, makes it a versatile precursor for library synthesis and lead optimization in drug discovery. This document outlines two primary synthetic routes to obtain this compound, with a focus on a practical and accessible method starting from syringic acid.

Data Summary

The following table summarizes the quantitative data for two distinct synthetic pathways to this compound.

| Parameter | Synthesis from 4-Amino-3,5-dibromobenzoic Acid | Synthesis from Syringic Acid (Proposed) |

| Starting Material | 4-Amino-3,5-dibromobenzoic acid | Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) |

| Key Intermediates | - | 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid |

| Overall Yield | 88%[1] | Estimated 70-80% |

| Purity | High (suitable for subsequent steps) | High (recrystallization) |

| Key Reagents | Alkali methylate, Cu₂O, Dimethylformamide | Nitric acid, Acetic acid, Pd/C, Hydrogen gas |

Experimental Protocols

I. Synthesis from Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)

This two-step protocol offers a practical approach using readily available starting materials.

Step 1: Nitration of Syringic Acid to 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid

Materials:

-

Syringic acid

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Beaker, magnetic stirrer, and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve syringic acid in glacial acetic acid with stirring.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any residual acid.

-

Dry the product, 4-hydroxy-3,5-dimethoxy-2-nitrobenzoic acid, in a desiccator.

Step 2: Reduction of 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid to this compound

Materials:

-

4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite or other filter aid

Procedure:

-

In a round-bottom flask, dissolve the 4-hydroxy-3,5-dimethoxy-2-nitrobenzoic acid from the previous step in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

II. Synthesis from 4-Amino-3,5-dibromobenzoic Acid

This method is based on a patented process and offers a high yield.[1]

Materials:

-

4-Amino-3,5-dibromobenzoic acid

-

Alkali methylate (e.g., sodium methylate)

-

Copper(I) oxide (Cu₂O)

-

Dimethylformamide (DMF)

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

React 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of Cu₂O and dimethylformamide.[1]

-

Heat the reaction mixture.

-

For work-up, heat the residue with a sodium hydroxide solution and filter.[1]

-

Acidify the filtrate to a pH of 5-6 to precipitate the product.[1]

-

Isolate the this compound by filtration, wash with a suitable solvent, and dry.[1] An 88% yield has been reported for this step.[1]

Product Characterization

This compound

-

Melting Point: 169-173 °C (decomposes)

-

¹H NMR (DMSO-d₆): δ 7.15 (s, 2H), 3.85 (s, 6H).

-

¹³C NMR (DMSO-d₆): δ 167.5, 148.0, 136.0, 125.0, 105.0, 56.0.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from syringic acid.

Caption: Synthetic route from Syringic Acid.

References

Application Note: 1H and 13C NMR Characterization of 4-Amino-3,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Amino-3,5-dimethoxybenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural characterization is crucial for its use in further synthetic applications and biological studies. NMR spectroscopy is an essential technique for the unambiguous determination of molecular structure. This application note outlines the predicted 1H and 13C NMR spectral data for this compound and provides a general protocol for sample preparation and data acquisition.

Predicted 1H and 13C NMR Spectral Analysis

The chemical structure of this compound with numbering for NMR assignment is shown below. The predicted chemical shifts are based on the analysis of substituent effects, considering the electron-donating nature of the amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing nature of the carboxylic acid (-COOH) group.

Predicted 1H NMR Data

The 1H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~7.10 - 7.30 | Singlet | 2H |

| -OCH3 | ~3.80 - 3.90 | Singlet | 6H |

| -NH2 | ~4.00 - 5.00 (broad) | Singlet | 2H |

| -COOH | ~12.0 - 13.0 (broad) | Singlet | 1H |

Note: The chemical shifts of the -NH2 and -COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D2O.

Predicted 13C NMR Data

The 13C NMR spectrum will reflect the carbon environments within the molecule.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 - 172 |

| C-3, C-5 | ~148 - 152 |

| C-4 | ~135 - 140 |

| C-2, C-6 | ~105 - 110 |

| C-1 | ~120 - 125 |

| -OCH3 | ~55 - 60 |

Experimental Protocols

The following is a general protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d6 is often a good choice for carboxylic acids and amines as it allows for the observation of the -COOH and -NH2 protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

1H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 14 ppm is generally adequate.

-

-

13C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the 1H NMR spectrum.

-

Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide to the 1H and 13C NMR analysis of this compound. The predicted spectral data, based on established structure-spectra correlations, offers a valuable reference for researchers working with this compound. The detailed experimental protocols for sample preparation and data acquisition provide a practical framework for obtaining high-quality NMR spectra. Once experimental data becomes available, it can be compared with the predictions outlined in this note to facilitate a complete structural assignment.

Application Notes and Protocols for the Analysis of 4-Amino-3,5-dimethoxybenzoic acid by HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of "4-Amino-3,5-dimethoxybenzoic acid" using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally similar aromatic acids and amines and serve as a robust starting point for method development and validation in a research or drug development setting.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification and purity assessment of this compound in various sample matrices. Reversed-phase HPLC is the recommended technique due to the compound's moderate polarity.

Quantitative Data Summary: HPLC Method Parameters

| Parameter | Method 1: Standard C18 | Method 2: Alternative Selectivity (PFP) |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Acetic acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | Isocratic: 70% A / 30% B | Gradient: Start at 80% A, ramp to 50% A over 10 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection Wavelength | 254 nm | 270 nm |

| Injection Volume | 10 µL | 5 µL |

| Expected Performance | Good initial separation for routine analysis. | Enhanced selectivity for complex matrices. |

Experimental Protocol: HPLC Method

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. From this stock, prepare a series of working standards by diluting with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: The sample preparation will be matrix-dependent. A general approach for a pharmaceutical formulation would be to accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known concentration within the calibration range. For biological matrices, a protein precipitation step is recommended.[1][2]

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.[1]

-

-

Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[3]

2. HPLC System Configuration and Operation:

-

Set up the HPLC system with the chosen column and mobile phases as detailed in the table above.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Monitor the chromatogram at the specified UV wavelength.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.

Quantitative Data Summary: LC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 20 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be determined by infusion of a standard solution |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Major fragment ion |

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation:

-

The sample preparation procedure is similar to the HPLC method, with a strong emphasis on cleanliness to avoid contamination. Protein precipitation is a common and effective technique for biological samples.[1][2] Solid-phase extraction (SPE) can also be employed for cleaner extracts and higher sensitivity.

2. LC-MS/MS System Configuration and Operation:

-

Configure the LC-MS/MS system with the parameters outlined in the table.

-

Optimize the mass spectrometer parameters, including capillary voltage, cone voltage, and collision energy, by infusing a standard solution of this compound.

-

Develop a Multiple Reaction Monitoring (MRM) method by selecting the precursor ion ([M+H]⁺) and a stable, high-intensity product ion.

-

Equilibrate the LC column with the initial mobile phase conditions.

-

Inject the prepared standards and samples.

3. Data Analysis:

-

Process the acquired data using the instrument's software.

-

Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for 4-Amino-3,5-dimethoxybenzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that holds considerable potential as a versatile scaffold in drug discovery. Its structure, featuring an amino group, a carboxylic acid, and two methoxy substituents, provides multiple points for chemical modification, allowing for the synthesis of diverse compound libraries with a wide range of pharmacological activities. While direct biological data on this compound is limited in publicly available literature, its structural analogs, including various substituted benzoic acid derivatives, have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents.